Cas no 955282-15-2 (6-chloro-N-(3-methoxyphenyl)quinolin-4-amine)

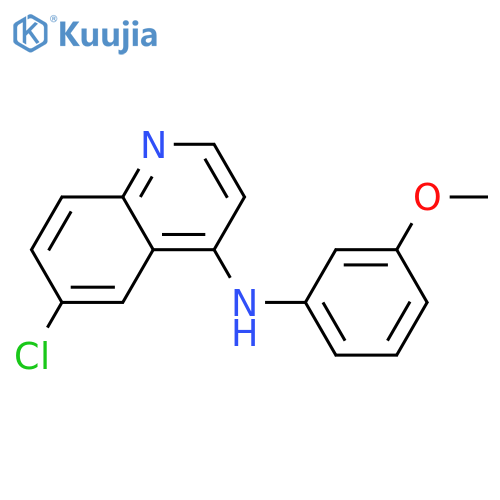

955282-15-2 structure

商品名:6-chloro-N-(3-methoxyphenyl)quinolin-4-amine

CAS番号:955282-15-2

MF:C16H13ClN2O

メガワット:284.74022269249

CID:5431370

6-chloro-N-(3-methoxyphenyl)quinolin-4-amine 化学的及び物理的性質

名前と識別子

-

- 6-chloro-N-(3-methoxyphenyl)quinolin-4-amine

-

- インチ: 1S/C16H13ClN2O/c1-20-13-4-2-3-12(10-13)19-16-7-8-18-15-6-5-11(17)9-14(15)16/h2-10H,1H3,(H,18,19)

- InChIKey: CGRCEDIBQOUOFG-UHFFFAOYSA-N

- ほほえんだ: N1=C2C(C=C(Cl)C=C2)=C(NC2=CC=CC(OC)=C2)C=C1

6-chloro-N-(3-methoxyphenyl)quinolin-4-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3374-0494-10mg |

6-chloro-N-(3-methoxyphenyl)quinolin-4-amine |

955282-15-2 | 90%+ | 10mg |

$79.0 | 2023-04-26 | |

| Life Chemicals | F3374-0494-10μmol |

6-chloro-N-(3-methoxyphenyl)quinolin-4-amine |

955282-15-2 | 90%+ | 10μl |

$69.0 | 2023-04-26 | |

| Life Chemicals | F3374-0494-1mg |

6-chloro-N-(3-methoxyphenyl)quinolin-4-amine |

955282-15-2 | 90%+ | 1mg |

$54.0 | 2023-04-26 | |

| Life Chemicals | F3374-0494-5μmol |

6-chloro-N-(3-methoxyphenyl)quinolin-4-amine |

955282-15-2 | 90%+ | 5μl |

$63.0 | 2023-04-26 | |

| Life Chemicals | F3374-0494-40mg |

6-chloro-N-(3-methoxyphenyl)quinolin-4-amine |

955282-15-2 | 90%+ | 40mg |

$140.0 | 2023-04-26 | |

| Life Chemicals | F3374-0494-15mg |

6-chloro-N-(3-methoxyphenyl)quinolin-4-amine |

955282-15-2 | 90%+ | 15mg |

$89.0 | 2023-04-26 | |

| Life Chemicals | F3374-0494-30mg |

6-chloro-N-(3-methoxyphenyl)quinolin-4-amine |

955282-15-2 | 90%+ | 30mg |

$119.0 | 2023-04-26 | |

| Life Chemicals | F3374-0494-20mg |

6-chloro-N-(3-methoxyphenyl)quinolin-4-amine |

955282-15-2 | 90%+ | 20mg |

$99.0 | 2023-04-26 | |

| Life Chemicals | F3374-0494-20μmol |

6-chloro-N-(3-methoxyphenyl)quinolin-4-amine |

955282-15-2 | 90%+ | 20μl |

$79.0 | 2023-04-26 | |

| Life Chemicals | F3374-0494-3mg |

6-chloro-N-(3-methoxyphenyl)quinolin-4-amine |

955282-15-2 | 90%+ | 3mg |

$63.0 | 2023-04-26 |

6-chloro-N-(3-methoxyphenyl)quinolin-4-amine 関連文献

-

Yuan Wang,Yucun Liu,Longyi Jin,Bingzhu Yin Soft Matter, 2016,12, 6373-6384

-

Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716

-

Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558

-

Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191

-

Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178

955282-15-2 (6-chloro-N-(3-methoxyphenyl)quinolin-4-amine) 関連製品

- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)

- 1806262-66-7(3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)

- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)

- 52287-46-4(quinoline-2,4-dicarbaldehyde)

- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)

- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)

- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)

- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)

- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)

- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量